2-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
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Overview
Description
2-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a fluorine atom and a boronic ester group attached to a quinoxaline ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized by the condensation of an o-phenylenediamine with a diketone.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Fluorination: Reagents like Selectfluor are used for introducing the fluorine atom.
Borylation: Bis(pinacolato)diboron and palladium catalysts are commonly used for borylation reactions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, coupling with aryl halides can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: It is used in the synthesis of conjugated polymers and materials for electronic applications.
Mechanism of Action
The mechanism of action of 2-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline involves its reactivity towards various nucleophiles and electrophiles. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating coupling reactions. The fluorine atom’s electronegativity can influence the compound’s reactivity and stability in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
Uniqueness
2-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is unique due to its quinoxaline core, which imparts distinct electronic properties compared to other boronic acid derivatives. This makes it particularly useful in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C14H16BFN2O2 |
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Molecular Weight |
274.10 g/mol |
IUPAC Name |
2-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline |
InChI |
InChI=1S/C14H16BFN2O2/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-11(7-9)18-12(16)8-17-10/h5-8H,1-4H3 |
InChI Key |
OSJRWWPQNQLMQB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC(=CN=C3C=C2)F |
Origin of Product |
United States |
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